molecular formula C14H20F3N B1608298 N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine CAS No. 52742-18-4

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine

Cat. No. B1608298
CAS RN: 52742-18-4
M. Wt: 259.31 g/mol
InChI Key: VCYPVYLZISLFHR-UHFFFAOYSA-N
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Description

“N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine” is a reactant in the synthesis of N-alkyl-N-hydroxyamphetamines . It has a molecular formula of C14H21ClF3N .


Synthesis Analysis

This compound is used as a reactant in the synthesis of N-alkyl-N-hydroxyamphetamines . The Mannich Bases were synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 .


Chemical Reactions Analysis

As mentioned earlier, this compound is a reactant in the synthesis of N-alkyl-N-hydroxyamphetamines . More specific details about the chemical reactions it undergoes were not found in the search results.


Physical And Chemical Properties Analysis

This compound is slightly soluble in DMSO and Methanol . It has a molecular weight of 295.77 . It is supplied as a white solid .

Scientific Research Applications

  • Biogenic Amines and Brain Health : Research on biogenic amines, such as those involving the metabolism and effects of various chemical compounds, highlights the significance of these substances in brain health and disease. For example, studies on cerebrospinal fluid biogenic amines depletion and its correlation with brain atrophy in adult patients with phenylketonuria indicate the critical role of biogenic amines in neurological health (Pilotto et al., 2019).

  • Exposure to Environmental Chemicals : The widespread exposure to non-persistent industrial chemicals, including various phenols and amines, and their potential endocrine-disrupting effects, have been documented. This raises concerns about the ubiquitous presence of these compounds in the environment and their potential health implications (Frederiksen et al., 2014).

  • Carcinogenicity and Mutagenicity of Aromatic Amines : The carcinogenic and mutagenic properties of heterocyclic amines, formed during the cooking of meat and found in the urine of individuals consuming ordinary diets, emphasize the need for further research on the exposure to and effects of such compounds (Nagao et al., 1996). This is particularly relevant for compounds that may share structural similarities or metabolic pathways.

  • Metabolomics in Diabetes Risk Assessment : The field of metabolomics, including the study of metabolites such as amino acids in predicting the development of diabetes, highlights the potential of chemical profiling in early disease detection and risk assessment. This research underscores the broader applicability of chemical and metabolic profiling in understanding and predicting disease processes (Wang et al., 2011).

properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N/c1-3-4-8-18-11(2)9-12-6-5-7-13(10-12)14(15,16)17/h5-7,10-11,18H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPVYLZISLFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967191
Record name N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine

CAS RN

52742-18-4
Record name Phenethylamine, N-butyl-alpha-methyl-m-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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